![molecular formula C10H14O2S B14336111 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol CAS No. 95108-89-7](/img/structure/B14336111.png)
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol is an organic compound with the molecular formula C10H14O2S It is characterized by the presence of a phenylsulfanyl group attached to an ethoxyethanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol typically involves the reaction of phenylthiol with ethylene oxide, followed by subsequent reactions to introduce the ethoxy group. The reaction conditions often require the use of a base such as sodium hydroxide to facilitate the nucleophilic attack of phenylthiol on ethylene oxide. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the phenylsulfanyl group to a thiol group.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethoxy derivatives.
Aplicaciones Científicas De Investigación
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol involves its interaction with various molecular targets. The phenylsulfanyl group can interact with thiol groups in proteins, leading to the formation of disulfide bonds. This can affect the structure and function of proteins, thereby influencing various biochemical pathways. The ethoxy group can also participate in hydrogen bonding and other interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(Methylsulfanyl)ethoxy]ethan-1-ol
- 2-[2-(Ethylsulfanyl)ethoxy]ethan-1-ol
- 2-[2-(Propylsulfanyl)ethoxy]ethan-1-ol
Uniqueness
2-[2-(Phenylsulfanyl)ethoxy]ethan-1-ol is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and physical properties compared to its alkylsulfanyl counterparts. The aromatic ring in the phenylsulfanyl group can participate in π-π interactions and other aromatic-specific interactions, making it a valuable compound for various applications.
Propiedades
Número CAS |
95108-89-7 |
|---|---|
Fórmula molecular |
C10H14O2S |
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
2-(2-phenylsulfanylethoxy)ethanol |
InChI |
InChI=1S/C10H14O2S/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
Clave InChI |
QZCLZVACBCSMFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
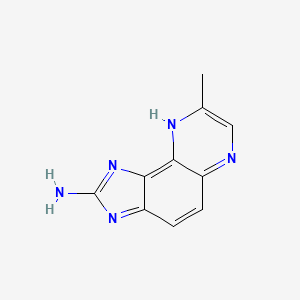
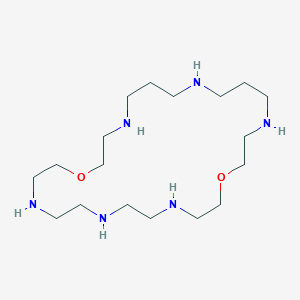
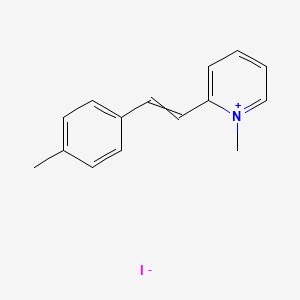
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
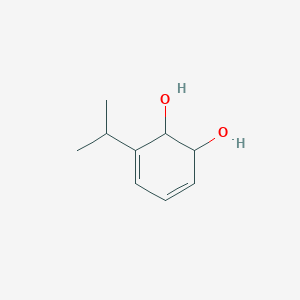
![Trimethyl[1-(tributylstannyl)cyclopenta-2,4-dien-1-YL]silane](/img/structure/B14336073.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)

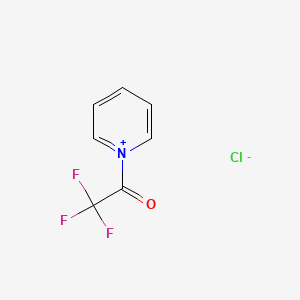
![3a-Methyl-3a,4-dihydro-1H-cyclopenta[c]furan-5(3H)-one](/img/structure/B14336098.png)
